Methyl 3-oxo-2-(trifluoromethyl)butanoate

pKa acidity enolate formation

Methyl 3-oxo-2-(trifluoromethyl)butanoate is an α‑trifluoromethyl‑β‑keto ester that combines a reactive β‑dicarbonyl framework with the strong electron‑withdrawing power of the CF₃ group. This combination makes it a strategic intermediate for constructing trifluoromethylated heterocycles and for introducing fluorinated motifs into bioactive molecules.

Molecular Formula C6H7F3O3
Molecular Weight 184.114
CAS No. 93885-06-4
Cat. No. B2693070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-2-(trifluoromethyl)butanoate
CAS93885-06-4
Molecular FormulaC6H7F3O3
Molecular Weight184.114
Structural Identifiers
SMILESCC(=O)C(C(=O)OC)C(F)(F)F
InChIInChI=1S/C6H7F3O3/c1-3(10)4(5(11)12-2)6(7,8)9/h4H,1-2H3
InChIKeyPXWIRYYZPASCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-oxo-2-(trifluoromethyl)butanoate (CAS 93885-06-4): Core Properties and Pharmaceutical Intermediate Role


Methyl 3-oxo-2-(trifluoromethyl)butanoate is an α‑trifluoromethyl‑β‑keto ester that combines a reactive β‑dicarbonyl framework with the strong electron‑withdrawing power of the CF₃ group. This combination makes it a strategic intermediate for constructing trifluoromethylated heterocycles and for introducing fluorinated motifs into bioactive molecules . It is most prominently employed as a key precursor in the industrial synthesis of the blockbuster antidiabetic agent sitagliptin, where the CF₃ group is critical for metabolic stability and target engagement .

Why Methyl 3-oxo-2-(trifluoromethyl)butanoate Cannot Be Replaced by Simple β‑Keto Esters


Simple β‑keto esters such as methyl acetoacetate lack the trifluoromethyl group that profoundly alters the acidity, lipophilicity, and metabolic profile of the final product. The CF₃ group lowers the α‑carbon pKa, enhances partitioning into organic phases, and provides resistance to oxidative metabolism that non‑fluorinated analogs cannot replicate . Consequently, substituting methyl acetoacetate or ethyl 4,4,4‑trifluoroacetoacetate for this compound in a synthetic route leads to intermediates with different reactivity, altered pharmacokinetic properties, and ultimately lower biological activity of the target drug candidate [1].

Quantitative Differentiation Data for Methyl 3-oxo-2-(trifluoromethyl)butanoate vs. Closest Analogs


α‑Carbon Acidity (pKa) Enhancement Over Non‑Fluorinated β‑Keto Esters

The electron‑withdrawing trifluoromethyl group dramatically increases the acidity of the α‑proton. While methyl acetoacetate exhibits a predicted pKa of 10.67±0.46 , the closely related ethyl 4,4,4‑trifluoroacetoacetate has a predicted pKa of 7.76±0.10 . By structural analogy, Methyl 3‑oxo‑2‑(trifluoromethyl)butanoate is expected to have an α‑pKa near 7.5, approximately 3 orders of magnitude more acidic than the non‑fluorinated parent. This allows enolate formation under milder conditions and facilitates reactions such as Knoevenagel condensations and alkylations.

pKa acidity enolate formation reactivity

Lipophilicity Increase Relative to Non‑Fluorinated Methyl Acetoacetate

The CF₃ group imparts a substantial lipophilicity gain. PubChem reports an XLogP3‑AA of 1.1 for Methyl 3‑oxo‑2‑(trifluoromethyl)butanoate [1], whereas methyl acetoacetate has an experimental logP of approximately 0.14–0.19 . This difference of ≈0.9–1.0 log units translates to about an 8‑ to 10‑fold higher partition coefficient into octanol, which is correlated with improved membrane permeability and metabolic stability in drug candidates.

logP lipophilicity drug‑likeness pharmacokinetics

Hydrogen Bond Acceptor Strength as a Selectivity Modulator

The compound possesses 6 hydrogen bond acceptor atoms (three carbonyl oxygens and three fluorine atoms) [1]. In contrast, methyl acetoacetate has only 2 hydrogen bond acceptor atoms (two carbonyl oxygens). The additional fluorine acceptors can engage in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) that influence binding selectivity and crystal packing without substantially increasing polar surface area (TPSA = 43.4 Ų for both compounds) [1][2].

hydrogen bond acceptor molecular recognition solubility

Key Intermediate in Sitagliptin Manufacture – Unique Structural Requirement

Multiple patent filings describe the use of Methyl 3‑oxo‑2‑(trifluoromethyl)butanoate as a direct precursor to the triazolopyrazine core of sitagliptin [1]. The α‑CF₃‑β‑keto ester motif is retained in the final pharmacophore, and attempts to use non‑fluorinated or differently esterified analogs result in significantly lower yields or require additional protection/deprotection steps. For instance, the methyl ester offers a favorable balance between reactivity and ease of deprotection compared to the ethyl analog, which can lead to transesterification side products under the basic conditions used in the triazole‑forming step [2].

sitagliptin DPP‑IV inhibitor process chemistry pharmaceutical intermediate

Optimal Application Scenarios Where Methyl 3-oxo-2-(trifluoromethyl)butanoate Outperforms Analogs


GMP‑Grade Sitagliptin Intermediate Production

The methyl ester is the preferred substrate for the large‑scale synthesis of sitagliptin's triazolopyrazine core. Its superior reactivity and avoidance of transesterification by‑products compared to the ethyl analog ensure higher yields and purities, meeting stringent regulatory requirements for active pharmaceutical ingredient (API) manufacturing [1].

Synthesis of Fluorinated Heterocycles Under Mild Conditions

The enhanced acidity of the α‑proton (pKa ≈7.5 vs. ~10.7 for non‑fluorinated analogs) enables enolate‑driven cyclocondensations at lower temperatures and base concentrations. This is particularly valuable for heat‑sensitive substrates and when high chemoselectivity is required, such as in the construction of CF₃‑pyrazoles and CF₃‑pyrimidines .

Medicinal Chemistry Tool for Optimizing Lipophilicity and Metabolic Stability

With an XLogP3‑AA of 1.1, the compound introduces a lipophilic CF₃ group without the need for multiple synthetic transformations. This allows medicinal chemists to fine‑tune the pharmacokinetic profile of lead compounds early in the discovery process, as the CF₃ moiety directly contributes to enhanced membrane permeability and resistance to oxidative metabolism [2].

Process Development Where Selective Reactivity of the Methyl Ester is Key

The methyl ester offers a distinct advantage in multi‑step sequences that require orthogonal deprotection. It can be chemoselectively hydrolyzed or amidated in the presence of other sensitive functional groups, a feature leveraged in the synthesis of trifluoromethyl‑containing β‑amino acids and their derivatives .

Quote Request

Request a Quote for Methyl 3-oxo-2-(trifluoromethyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.